molecular formula C18H19N3O2S B2492710 1,3,6-trimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 900004-27-5

1,3,6-trimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2492710
CAS No.: 900004-27-5
M. Wt: 341.43
InChI Key: CYLCUTXVRRMYHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,6-trimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H19N3O2S and its molecular weight is 341.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research into heterocyclic compounds like pyrido[2,3-d]pyrimidine derivatives involves developing efficient synthetic routes. For example, a study by Ashraf et al. (2019) explores the synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives, employing spectral techniques and computational methods for structural analysis. This work underscores the importance of heterocyclic compounds in synthetic chemistry and their potential applications in developing new materials and pharmaceuticals (Ashraf et al., 2019).

Antimicrobial and Enzyme Inhibition

Compounds structurally related to 1,3,6-trimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have been explored for their biological activities. For instance, Rauf et al. (2010) synthesized derivatives of pyrido[1,2-a]pyrimidine-2,4(3H)-diones and investigated their urease inhibition properties. Such studies highlight the potential of these compounds in addressing enzyme-related disorders and developing antimicrobial agents (Rauf et al., 2010).

Optical and Electronic Properties

The investigation of the electronic and optical properties of heterocyclic compounds can lead to advances in materials science. For example, Shettigar et al. (2009) studied the third-order nonlinear optical properties of styryl dyes derived from thieno[2,3-d]pyrimidine, indicating the potential of these compounds in developing new optical materials with applications in photonics and electronics (Shettigar et al., 2009).

Novel Therapeutics Development

The structural motifs of pyrido[2,3-d]pyrimidine derivatives are of interest in the development of new therapeutic agents. Studies such as the one conducted by Sasaki et al. (2003) on thieno[2,3-d]pyrimidine-2,4-dione derivatives reveal the potential of these compounds in creating non-peptide antagonists for receptors, showcasing the importance of heterocyclic compounds in drug discovery and development (Sasaki et al., 2003).

Future Directions

The future directions for “1,3,6-trimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” could involve further exploration of its synthesis methods and potential biological activities. The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .

Properties

IUPAC Name

1,3,6-trimethyl-5-[(2-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-11-7-5-6-8-13(11)10-24-15-12(2)9-19-16-14(15)17(22)21(4)18(23)20(16)3/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLCUTXVRRMYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=C3C(=NC=C2C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.